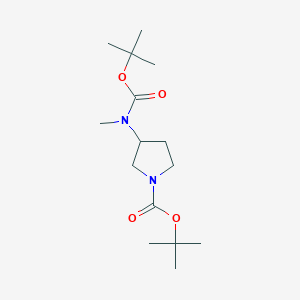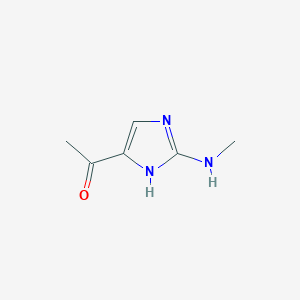![molecular formula C18H15BrN2 B12829997 2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)
2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide: is a fused heterocyclic compound with an intriguing structure. Let’s break it down:
Chemical Formula: CHONBr
Structure: It consists of an imidazo[1,5-a]quinoline core with a benzyl group and a bromide ion attached.
準備方法
Synthetic Routes:
Several synthetic routes lead to the formation of this compound. Here are a couple of notable methods:
-
Benzylamination of Quinoline Derivatives
- Starting with a quinoline derivative, benzylamine is introduced via nucleophilic substitution.
- The reaction typically occurs under mild conditions using a base (e.g., sodium hydroxide) and an appropriate solvent (e.g., ethanol).
- The bromide ion can then be introduced using a brominating agent (e.g., N-bromosuccinimide).
-
Imidazoquinoline Cyclization
- A precursor containing both the benzyl group and the quinoline moiety undergoes cyclization.
- The cyclization can be achieved using Lewis acids (e.g., aluminum chloride) or other suitable catalysts.
- The bromide ion is subsequently incorporated.
Industrial Production:
While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale synthesis.
化学反応の分析
Reactivity:
Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Substitution: The bromide ion can participate in nucleophilic substitution reactions.
Reduction: Reduction of the imidazoquinoline core may yield tetrahydroimidazoquinoline derivatives.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Cyclization: Lewis acids (e.g., AlCl), heat, and suitable solvents.
Major Products:
The major products depend on the specific reaction conditions and substituents. expect derivatives of the imidazoquinoline core and benzyl group.
科学的研究の応用
This compound finds applications across various fields:
Chemistry: As a building block for designing novel heterocyclic compounds.
Biology: Potential bioactive agents due to their unique structure.
Medicine: Investigated for antitumor, antimicrobial, or other therapeutic properties.
Industry: Used in the synthesis of ligands, catalysts, or functional materials.
作用機序
The exact mechanism remains an active area of research. potential molecular targets and pathways include interactions with enzymes, receptors, or cellular signaling pathways.
類似化合物との比較
While there are related imidazoquinolines, the benzyl substitution at the 2-position makes this compound distinctive. Similar compounds include imidazoquinoline derivatives without the benzyl group.
特性
分子式 |
C18H15BrN2 |
|---|---|
分子量 |
339.2 g/mol |
IUPAC名 |
2-benzylimidazo[1,5-a]quinolin-2-ium;bromide |
InChI |
InChI=1S/C18H15N2.BrH/c1-2-6-15(7-3-1)12-19-13-17-11-10-16-8-4-5-9-18(16)20(17)14-19;/h1-11,13-14H,12H2;1H/q+1;/p-1 |
InChIキー |
FYSRAIAVZSCORN-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C[N+]2=CN3C(=C2)C=CC4=CC=CC=C43.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)






![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)

